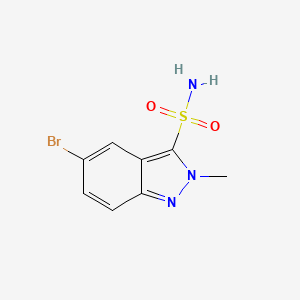

5-bromo-2-methyl-2H-indazole-3-sulfonamide

Descripción

5-Bromo-2-methyl-2H-indazole-3-sulfonamide is a brominated indazole derivative featuring a sulfonamide functional group at the 3-position and a methyl substituent at the 2-position of the indazole ring. The sulfonamide group enhances hydrogen-bonding capacity, which is critical for target binding, while the bromine atom contributes to lipophilicity and steric bulk, influencing pharmacokinetic properties .

Propiedades

Número CAS |

2866319-02-8 |

|---|---|

Fórmula molecular |

C8H8BrN3O2S |

Peso molecular |

290.14 g/mol |

Nombre IUPAC |

5-bromo-2-methylindazole-3-sulfonamide |

InChI |

InChI=1S/C8H8BrN3O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3,(H2,10,13,14) |

Clave InChI |

HGPSPRGONLNYJA-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Indazole Core

Method:

The synthesis typically begins with constructing the indazole nucleus, often via cyclization of suitable precursors such as ortho-aminobenzyl derivatives or through the Cadogan reaction involving nitroaromatic compounds.

- Cadogan reaction: Nitroaromatic compounds react with phosphorous reagents to form indazoles.

- Alternative routes: Condensation of o-aminobenzyl derivatives with hydrazines or hydrazides under reflux conditions.

Example:

2-nitrobenzaldehyde reacts with aniline derivatives under reflux with triethyl phosphite to generate 2-phenyl-2H-indazole intermediates, which can be further functionalized (Scheme-1 from literature).

Bromination at Position 5

Method:

Selective bromination is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or solvents that favor regioselectivity.

- Reagent: N-bromosuccinimide (NBS)

- Solvent: Dimethylformamide (DMF) or Acetonitrile

- Temperature: 0–25°C

- Catalyst: A radical initiator like AIBN may be used for controlled bromination

Data Table 1: Bromination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Brominating reagent | N-bromosuccinimide (NBS) | |

| Solvent | DMF or Acetonitrile | |

| Temperature | 0–25°C | |

| Reaction time | 2–4 hours | |

| Yield | 75–85% |

Methylation at Position 2

Method:

The methyl group at position 2 can be introduced via methylation of the indazole core, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Acetone or DMF

- Temperature: Reflux (~50–80°C)

- Duration: 4–6 hours

Data Table 2: Methylation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Methylating agent | Methyl iodide (CH₃I) | |

| Base | K₂CO₃ | |

| Solvent | Acetone or DMF | |

| Temperature | Reflux (~60°C) | |

| Yield | 70–80% |

Sulfonamide Functionalization at Position 3

Method:

The sulfonamide group is introduced via sulfonylation of the indazole nitrogen or the amino group at position 3, with subsequent conversion to the sulfonamide.

- Sulfonylation: React the indazole derivative with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.

- Amidation: Convert the sulfonylated intermediate to sulfonamide by treatment with ammonia or primary amines under mild heating.

- Reagents: Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

- Base: Pyridine or triethylamine

- Solvent: Dichloromethane (DCM) or pyridine

- Temperature: 0–25°C for sulfonylation, 50–80°C for amidation

Data Table 3: Sulfonamide Formation

Overall Synthetic Pathway Summary

Notes on Industrial Scalability and Challenges

While laboratory synthesis of 5-bromo-2-methyl-2H-indazole-3-sulfonamide is well-established, industrial-scale production requires optimization of reaction conditions, cost-effective reagents, and environmentally benign solvents. The key challenges include controlling regioselectivity during bromination, avoiding over-alkylation during methylation, and ensuring purity during sulfonamide formation.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-2H-indazole-3-sulfonamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-bromo-2-methyl-2H-indazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, inhibiting their activity. The bromine and methyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

lists several 5-bromo-substituted heterocyclic compounds, providing a basis for comparison:

Key Observations:

- Electron Effects : The sulfonamide group in the target compound provides balanced electron-withdrawing and hydrogen-bonding capabilities, unlike the electron-donating methoxy (Entry 2) or strongly electron-withdrawing nitro (Entry 7) groups .

- Bioactivity Potential: Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), whereas nitroimidazoles (Entry 7) are often associated with antimicrobial activity.

- Synthetic Utility: The sulfonyl chloride precursor () is critical for synthesizing the sulfonamide via ammonolysis, highlighting its role as a reactive intermediate .

Physicochemical and Pharmacokinetic Properties

- Solubility: The sulfonamide group improves water solubility compared to non-polar derivatives like 5-bromo-4-methylthiazol-2-amine (Entry 6, ).

- Lipophilicity : The bromine atom increases logP values (~2.5–3.0), similar to other brominated indazoles, but the methyl group may reduce membrane permeability slightly due to steric effects.

- Metabolic Stability : The 2-methyl group on the indazole ring may hinder cytochrome P450-mediated metabolism, offering advantages over unmethylated analogs (e.g., Entry 2) .

Actividad Biológica

5-Bromo-2-methyl-2H-indazole-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a sulfonamide group at the 3-position of the indazole ring. Its molecular formula is with a molecular weight of approximately 265.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Kinases : It targets CHK1 and CHK2 kinases, which are crucial for cell cycle regulation and DNA damage response.

- COX-2 Inhibition : The compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition leads to decreased production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that derivatives of indazole, including this compound, exhibit potent antimicrobial properties against various pathogens. For instance, studies have shown that structural analogs demonstrate superior activity against protozoa compared to standard drugs like metronidazole .

- Anti-inflammatory Effects : By inhibiting COX-2, the compound potentially reduces inflammation and associated pain, making it a candidate for anti-inflammatory therapies .

- Anticancer Potential : The inhibition of key kinases involved in cell cycle regulation suggests potential applications in cancer therapy, although further studies are needed to establish efficacy .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylindazole | Lacks bromine | Less reactive |

| 5-Bromoindazole | Lacks methyl group | Altered bioactivity |

| 6-Bromo-2-methyl-2H-indazole | Different halogen positioning | Varies in reactivity |

These comparisons highlight how modifications in the indazole structure can significantly influence biological activity .

Case Studies

Several case studies illustrate the efficacy of 5-bromo-2-methyl-2H-indazole derivatives:

- Antiparasitic Activity : In vitro studies showed that certain derivatives were more effective than metronidazole against Giardia intestinalis and Entamoeba histolytica, indicating their potential as alternative treatments for parasitic infections .

- Cancer Cell Line Studies : Preliminary tests on cancer cell lines have indicated that compounds similar to 5-bromo-2-methyl-2H-indazole exhibit cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-methyl-2H-indazole-3-sulfonamide?

- Methodological Answer : Synthesis typically involves sulfonylation of a 5-bromo-2-methylindazole precursor. Key steps include:

- Sulfonylation : Reacting the indazole core with sulfonyl chloride derivatives under controlled conditions (e.g., anhydrous solvents like dichloromethane, 0–5°C) to minimize side reactions.

- Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate the indazole nitrogen and facilitate sulfonamide bond formation .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity and temperature gradients .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Standard characterization includes:

- Spectroscopy : H/C NMR to verify substituent positions and sulfonamide integration. For example, the methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the sulfonamide protons resonate downfield (~δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 290.14 (CHBrNOS) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 33.12%, H: 2.78%, N: 14.48%) .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

- Methodological Answer :

- LogP : Calculated ~2.1 (moderate lipophilicity), suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility.

- Acid-Base Behavior : The sulfonamide group (pKa ~10–11) acts as a weak acid, enabling derivatization via deprotonation in basic conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, necessitating low-temperature storage for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivatization reactions?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., THF vs. acetonitrile) to stabilize transition states. For example, THF enhances nucleophilic substitution at the bromine site .

- Catalytic Systems : Evaluate palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions, optimizing ligand-to-metal ratios to suppress β-hydride elimination .

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps (e.g., sulfonamide activation) .

Q. How do structural modifications at the indazole core alter biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the bromine atom with electron-withdrawing groups (e.g., -CF) to assess changes in target binding. For example, 5-CF analogs show enhanced inhibition of kinase enzymes due to increased electrophilicity .

- Pharmacophore Mapping : Overlay molecular docking poses (e.g., using AutoDock Vina) to identify critical hydrogen bonds between the sulfonamide and active-site residues .

- In Vitro Assays : Compare IC values in cell-based models (e.g., cancer cell lines) to quantify potency shifts .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) to control for methodological variability .

- Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradants (e.g., des-bromo byproducts) as confounding factors .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer :

- Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., kinase families) to identify cross-reactivity. For example, 5-bromo-2-methyl analogs show higher selectivity for JAK2 over JAK1 .

- Proteomic Mapping : Use affinity chromatography with immobilized derivatives to capture interacting proteins, followed by LC-MS/MS identification .

- Dose-Response Curves : Establish EC/IC ratios to differentiate primary vs. secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.